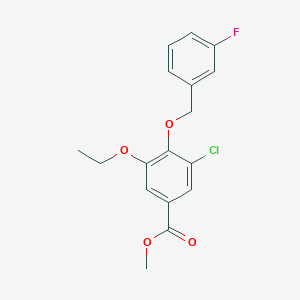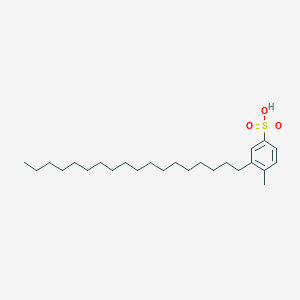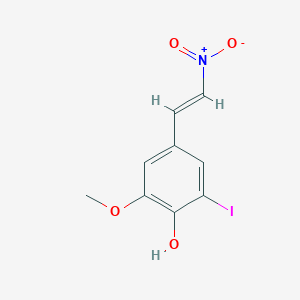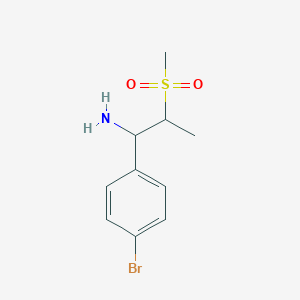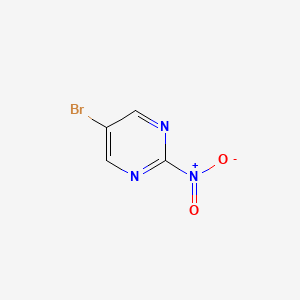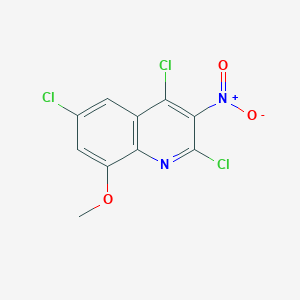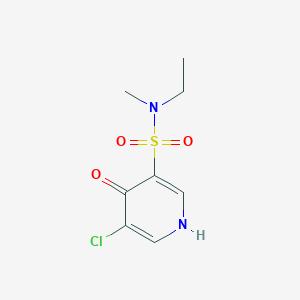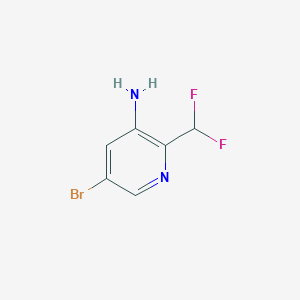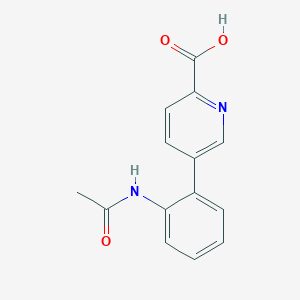![molecular formula C8H7N3O B13002177 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13002177.png)
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is a compound that features a fused heterocyclic structure, combining pyrrole and triazine rings.
Métodos De Preparación
The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde can be approached through various synthetic routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide, and subsequent cyclization to form the desired fused heterocycle . Industrial production methods may involve multistep synthesis and transition metal-mediated synthesis to achieve higher yields and purity .
Análisis De Reacciones Químicas
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of kinase inhibitors for cancer therapy. The pyrrolo[2,1-f][1,2,4]triazine scaffold is an integral part of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir .
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde involves the inhibition of specific kinases that are dysregulated in cancer. By targeting these kinases, the compound can interfere with cell signaling pathways that promote cancer cell proliferation and survival. This targeted approach helps to minimize the impact on healthy cells and reduce side effects compared to traditional chemotherapy .
Comparación Con Compuestos Similares
Similar compounds to 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde include other fused heterocycles like pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds share a similar core structure but may have different substituents that confer unique properties. For example, remdesivir and avapritinib are notable examples that contain the pyrrolo[2,1-f][1,2,4]triazine scaffold and are used in antiviral and anticancer therapies, respectively .
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetaldehyde |
InChI |
InChI=1S/C8H7N3O/c12-4-3-7-1-2-8-5-9-6-10-11(7)8/h1-2,4-6H,3H2 |
Clave InChI |
GPRXMFNTFHWMGS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC=NN2C(=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


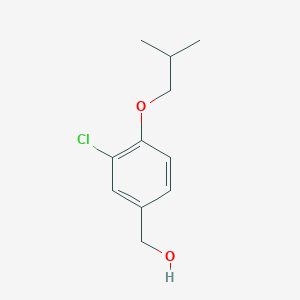
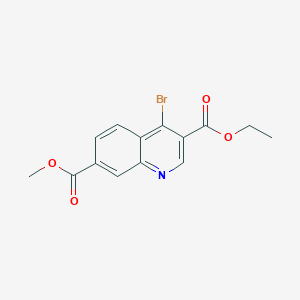
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13002114.png)

